molecular formula C22H15ClO3S B3036367 (3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 339275-72-8

(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B3036367
CAS No.: 339275-72-8
M. Wt: 394.9 g/mol
InChI Key: UOYPBXOTQQEHBA-UHFFFAOYSA-N
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Description

(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a complex organic compound with the molecular formula C22H15ClO3S and a molecular weight of 394.9 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Chlorobenzyl Sulfoxide: This intermediate is synthesized by the oxidation of 4-chlorobenzyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Formation of Benzofuran Derivative: The benzofuran moiety is prepared through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the 4-chlorobenzyl sulfoxide with the benzofuran derivative under basic conditions, typically using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, bases like K2CO3

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of substituted benzofuran derivatives

Scientific Research Applications

(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
  • (3-{[(4-Fluorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
  • (3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Uniqueness

(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[3-[(4-chlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO3S/c23-16-10-12-17(13-11-16)27(25)14-19-18-8-4-5-9-20(18)26-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYPBXOTQQEHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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